- Imidazolidine derivatives as inhibitors of indoleamine 2,3-dioxygenase and their preparation, World Intellectual Property Organization, , ,
Cas no 955887-09-9 (Tert-butyl 4-bromo-2,6-difluorobenzoate)
955887-09-9 structure
Product Name:Tert-butyl 4-bromo-2,6-difluorobenzoate
Número CAS:955887-09-9
MF:C11H11BrF2O2
Megavatios:293.104649782181
MDL:MFCD08703422
CID:802662
PubChem ID:53432588
Update Time:2025-09-24
Tert-butyl 4-bromo-2,6-difluorobenzoate Propiedades químicas y físicas
Nombre e identificación
-
- Benzoic acid,4-bromo-2,6-difluoro-, 1,1-dimethylethyl ester
- tert-butyl 4-bromo-2,6-difluorobenzoate
- KKTKGKORENKLNV-UHFFFAOYSA-N
- AK323512
- tert-butyl 4-bromo-2,6-difluoro-benzoate
- AX8152915
- 2,6-Difluoro-4-bromobenzoic acid tert-butyl ester
- 4-bromo-2,6-difluoro-benzoic acid tert-butyl ester
- 1,1-Dimethylethyl 4-bromo-2,6-difluorobenzoate (ACI)
- AKOS017559296
- AS-63978
- 955887-09-9
- TERT-BUTYL4-BROMO-2,6-DIFLUOROBENZOATE
- MFCD08703422
- DB-222143
- C11H11BrF2O2
- DTXSID70700585
- SCHEMBL643173
- CS-0147094
- Tert-butyl 4-bromo-2,6-difluorobenzoate
-
- MDL: MFCD08703422
- Renchi: 1S/C11H11BrF2O2/c1-11(2,3)16-10(15)9-7(13)4-6(12)5-8(9)14/h4-5H,1-3H3
- Clave inchi: KKTKGKORENKLNV-UHFFFAOYSA-N
- Sonrisas: O=C(C1C(F)=CC(Br)=CC=1F)OC(C)(C)C
Atributos calculados
- Calidad precisa: 291.991
- Masa isotópica única: 291.991
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 16
- Cuenta de enlace giratorio: 3
- Complejidad: 253
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: none
- Xlogp3: 3.7
- Superficie del Polo topológico: 26.3
Tert-butyl 4-bromo-2,6-difluorobenzoate PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019094844-5g |
tert-Butyl 4-bromo-2,6-difluorobenzoate |
955887-09-9 | 95% | 5g |
$473.69 | 2023-08-31 | |
| Alichem | A019094844-10g |
tert-Butyl 4-bromo-2,6-difluorobenzoate |
955887-09-9 | 95% | 10g |
$779.88 | 2023-08-31 | |
| Alichem | A019094844-25g |
tert-Butyl 4-bromo-2,6-difluorobenzoate |
955887-09-9 | 95% | 25g |
$1575.84 | 2023-08-31 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T42700-5g |
tert-Butyl 4-bromo-2,6-difluorobenzoate |
955887-09-9 | 97% | 5g |
¥463.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T42700-1g |
tert-Butyl 4-bromo-2,6-difluorobenzoate |
955887-09-9 | 97% | 1g |
¥122.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T42700-250mg |
tert-Butyl 4-bromo-2,6-difluorobenzoate |
955887-09-9 | 97% | 250mg |
¥41.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T42700-100mg |
tert-Butyl 4-bromo-2,6-difluorobenzoate |
955887-09-9 | 97% | 100mg |
¥28.0 | 2023-09-06 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B897564-1g |
tert-Butyl 4-bromo-2,6-difluorobenzoate |
955887-09-9 | 97% | 1g |
¥531.00 | 2022-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B897564-100mg |
tert-Butyl 4-bromo-2,6-difluorobenzoate |
955887-09-9 | 97% | 100mg |
¥105.30 | 2022-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B897564-250mg |
tert-Butyl 4-bromo-2,6-difluorobenzoate |
955887-09-9 | 97% | 250mg |
¥176.40 | 2022-09-02 |
Tert-butyl 4-bromo-2,6-difluorobenzoate Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Catalysts: Boron trifluoride etherate Solvents: Dichloromethane , Cyclohexane ; 16 h, rt; rt → 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, 0 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane , tert-Butanol ; 12 h, rt
Referencia
- Preparation of quinoline derivatives as α4β7 integrin inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: tert-Butanol ; overnight, 40 °C
Referencia
- Preparation of tertiary amines and (thio)amides as liver X receptor modulators for treatment of fatty liver disease and other disorders, World Intellectual Property Organization, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: tert-Butanol ; overnight, 40 °C
Referencia
- Sulfonamide-, sulfinamide- or sulfonimidamide and derivatives as liver X receptor (LXR) modulators and their preparation, World Intellectual Property Organization, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Diisopropylamine , Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 15 min, -78 °C; 30 min, -78 °C
1.2 Solvents: Tetrahydrofuran ; 1 h, -78 °C
1.3 2 h, -78 °C → rt
1.2 Solvents: Tetrahydrofuran ; 1 h, -78 °C
1.3 2 h, -78 °C → rt
Referencia
- Di-tert-butyl dicarbonate: a versatile carboxylating reagent, Tetrahedron, 2009, 65(1), 134-138
Métodos de producción 6
Condiciones de reacción
1.1 Catalysts: Boron trifluoride etherate Solvents: Dichloromethane , Cyclohexane ; 16 h, rt; cooled
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, cooled
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, cooled
Referencia
- Preparation of 3-hydroxyimidazolidin-4-one compounds as inhibitors of indoleamine 2,3-dioxygenase, World Intellectual Property Organization, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Di-tert-butyl dicarbonate Catalysts: 4-(Dimethylamino)pyridine Solvents: tert-Butanol ; 16 h, 40 °C
Referencia
- Preparation of N-(4-sulfonamidobenzoyl)-L-phenylalanine and N-(4-sulfonamidobenzoyl)-3-(pyridin-2-yl)-L-alanine derivatives as α4-integrin inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: 4-(Dimethylamino)pyridine , Di-tert-butyl dicarbonate Solvents: Dichloromethane ; 12 h, rt
Referencia
- N-Benzoyl-2-aminopropanoic acid derivatives as α4β7 integrin inhibitors and their preparation, pharmaceutical compositions and use in the treatment of inflammatory disease, World Intellectual Property Organization, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: tert-Butanol , Tetrahydrofuran ; 18 h, rt
1.2 Reagents: Imidazole ; 1 h, rt
1.2 Reagents: Imidazole ; 1 h, rt
Referencia
- Novel compounds and pharmaceutical compositions thereof for the treatment of diseases and their preparation, World Intellectual Property Organization, , ,
Métodos de producción 10
Condiciones de reacción
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane , tert-Butanol ; 12 h, rt
Referencia
- Preparation of substituted benzodioxanes and related compounds for inhibition of α4β7 integrin, World Intellectual Property Organization, , ,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Di-tert-butyl dicarbonate Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane , tert-Butanol ; 12 h, rt
Referencia
- Preparation of imidazopyridine derivatives as α4β7 integrin inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C
1.2 2 h, -78 °C → rt
1.2 2 h, -78 °C → rt
Referencia
- Substituted hetero-bicyclic compounds, compositions and medicinal applications thereof, European Patent Organization, , ,
Métodos de producción 13
Condiciones de reacción
Referencia
- Preparation of substituted heterobicyclic derivatives for use as Bruton's tyrosine kinase inhibitors, India, , ,
Tert-butyl 4-bromo-2,6-difluorobenzoate Raw materials
- Di-tert-butyl dicarbonate
- 4-Bromo-2,6-difluorobenzoic acid
- tert-Butyl (2,2,2-trifluoroacetyl)carbamate
- Acetic acid, trichloro-, 1,1-dimethylethyl ester
- 1-Bromo-3,5-difluorobenzene
Tert-butyl 4-bromo-2,6-difluorobenzoate Preparation Products
Tert-butyl 4-bromo-2,6-difluorobenzoate Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:955887-09-9)Tert-butyl 4-bromo-2,6-difluorobenzoate
Número de pedido:A1068907
Estado del inventario:in Stock
Cantidad:25g/100g
Pureza:99%
Información sobre precios actualizada por última vez:Thursday, 29 August 2024 18:41
Precio ($):269.0/1076.0
Correo electrónico:sales@amadischem.com
Tert-butyl 4-bromo-2,6-difluorobenzoate Literatura relevante
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:955887-09-9)Tert-butyl 4-bromo-2,6-difluorobenzoate
Pureza:99%/99%
Cantidad:25g/100g
Precio ($):269.0/1076.0